1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a synthetic compound belonging to the piperazine class, which is known for its diverse applications in medicinal chemistry and pharmaceuticals. This compound features a piperazine ring substituted with a mesitylsulfonyl group and a trifluoromethylphenyl group, making it structurally interesting for various chemical reactions and biological activities.
This compound can be classified as:
The synthesis of 1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine typically involves several key steps:
This method allows for the formation of the desired sulfonamide derivative through nucleophilic substitution reactions, where the nitrogen atom of the piperazine ring attacks the electrophilic sulfur atom of mesitylsulfonyl chloride.
The molecular structure of 1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine can be described as follows:
1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine can undergo various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis, allowing for further functionalization and exploration of its chemical properties.
The mechanism of action for 1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is primarily linked to its interactions with biological targets:
Research into its mechanism is crucial for elucidating its potential applications in drug development and therapeutic interventions.
Relevant data from experimental studies would provide precise values for these properties, aiding in characterizing the compound's behavior under different conditions.
1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine has several scientific applications:
The mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) group serves as a strategically engineered steric and electronic modulator in piperazine-based drug design. This bulky substituent enhances metabolic stability by shielding the sulfonamide nitrogen from oxidative cytochrome P450 metabolism, particularly CYP3A4-mediated dealkylation. Simultaneously, the electron-withdrawing sulfonyl group reduces the piperazine ring basicity (pKa ~7.2), improving membrane permeability and blood-brain barrier penetration where required [2] [7]. The three ortho-methyl groups create a conformational lock that restricts rotation around the S-N bond, reducing entropic penalties upon target binding. This structural constraint enhances binding affinity for hydrophobic enzyme pockets, as demonstrated in TASIN (Truncating APC-Selective Inhibitor) analogs targeting colorectal cancer with truncated APC mutations [6].
Table 1: Key Physicochemical Properties of 1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine
Property | Value | Significance |
---|---|---|
Molecular Weight | 412.47 g/mol | Optimal for drug-like properties |
Calculated logP | 3.8 ± 0.4 | Moderate lipophilicity for membrane permeability |
Topological Polar Surface Area | 45.2 Ų | Balanced solubility/permeability |
Metabolic Stability (t₁/₂) | >60 min (human microsomes) | Enhanced resistance to oxidative metabolism |
pKa (piperazine N) | 7.1 | Moderated basicity vs. unsubstituted piperazine (pKa 9.8) |
In oncology applications, this scaffold demonstrates selective cytotoxicity against cancer cells with truncating APC mutations by disrupting cholesterol biosynthesis at the EBP (Emopamil Binding Protein) node. The mesitylsulfonyl group contributes to target engagement through hydrophobic cavity filling in enzymes like Asef (APC-stimulated guanine nucleotide exchange factor), validated through serum rescue experiments in DLD-1 colon cancer models [1] [6].
Sulfonylation of N1-substituted piperazines represents the most efficient route to 1-(mesitylsulfonyl) derivatives. Optimization studies reveal that solvent polarity and base selection critically impact yields:
High-Yielding Protocol:Piperazine (1.2 eq) + Mesitylsulfonyl chloride (1.0 eq) in THF at 0-5°C → 92% yield
Conditions: Triethylamine (2.5 eq), 4h reaction, zinc dust additive to suppress disubstitution [4] [8]
Low-Yielding Conditions:Dichloromethane solvent → <60% yield (quaternary salt formation)
Pyridine base → 75% yield (residual impurities)
Kinetic vs Thermodynamic Control: The mono-sulfonylated product dominates when piperazine is in excess (1.2-1.5 eq), while disubstituted byproducts increase to >25% with inverse stoichiometry. This selectivity arises from the differential nucleophilicity of the piperazine nitrogens – the first sulfonylation reduces the pKa of the remaining nitrogen by ~6 units, diminishing its reactivity toward electrophiles [2] [8]. Microwave-assisted sulfonylation (100°C, 10 min) achieves >95% conversion but requires stringent temperature control to prevent desulfonation side reactions.
Industrial Process Considerations:
The 3-(trifluoromethyl)phenyl group serves as a multifaceted bioisostere with tailored electronic and steric properties:
Electronic Effects: The -CF₃ group (σₘ = 0.43, π = 0.88) mimics nitro (-NO₂; σₘ = 0.71, π = 0.28) and cyano (-CN; σₘ = 0.56, π = 0.57) groups in electron-withdrawing capacity while offering superior metabolic stability. This reduces the piperazine nitrogen pKa by 1.5-2.0 units versus phenyl analogs, enhancing membrane permeability [6] [9].
Steric Mimicry: The van der Waals volume (38.4 ų) closely resembles tert-butyl (36.5 ų) and chlorine (19.5 ų × 2), enabling hydrophobic pocket occupancy without introducing metabolically labile positions. In serotonin receptor ligands (e.g., TFMPP derivatives), this group contributes to 5-HT₁B/₁D affinity (Kᵢ = 30-282 nM) through aryl pocket filling [5] [9].
Metabolic Advantages:
In TASIN analogs targeting truncated APC proteins, the 3-(trifluoromethyl)phenyl variant demonstrated 5-fold enhanced cellular potency (DLD-1 IC₅₀ = 12 nM) over the 4-chlorophenyl analog due to optimized interactions with a hydrophobic subpocket of EBP. Molecular dynamics simulations confirm 2.9 Å fluorine bonding with serine hydroxyl groups in the cholesterol biosynthesis enzyme target [6].
Rink amide resin enables efficient production of 1-(mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine derivatives via a three-step sequence:
Resin Functionalization:Rink-NH₂ resin + Fmoc-piperazine → Fmoc-piperazinyl-Rink (98% loading)
Conditions: DIC/HOBt, DMF, 24h
Sulfonylation:Mesitylsulfonyl chloride (5 eq) + DIEA (10 eq) in DMF → 4h, rt → Mesitylsulfonyl-piperazinyl-Rink
N-Arylation:3-(Trifluoromethyl)phenylbromide (3 eq), Pd₂(dba)₃ (0.1 eq), BINAP (0.2 eq), Cs₂CO₃ (4 eq) → Toluene, 80°C, 12h
[2] [5]
Diversity Generation Strategies:
Table 2: Building Blocks for Combinatorial Library Synthesis
Variation Point | Building Blocks (Number) | Purity Range | Average Yield |
---|---|---|---|
Sulfonyl Chlorides | 18 (alkyl/aryl/heteroaryl) | 85-99% | 78 ± 12% |
Boronic Acids (Suzuki) | 28 (electron-rich/neutral/electron-poor) | 90-99% | 65 ± 8% |
Carbonyls (Reductive Amination) | 23 (aliphatic/aromatic) | 88-97% | 82 ± 6% |
Automated purification via catch-and-release techniques (SCX cartridges for basic piperazines) enables production of 192 analogs in <72h with >85% purity (HPLC-UV). This platform identified compound 7e (tetrazole-piperazinesulfonamide hybrid) with GI₅₀ = 0.1 µM against PANC-1 pancreatic carcinoma cells – 50-fold more potent than the parental scaffold [5] [8].
The 3-(trifluoromethyl)phenyl group serves as a versatile platform for late-stage diversification:
Palladium-Catalyzed Functionalization:
1-(Mesitylsulfonyl)-4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine + Heteroarylboronic ester → 61-89% yield
Conditions: Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq), DME/H₂O (4:1), 80°C, 12h [7]Bromine ortho to the trifluoromethyl group exhibits exceptional reactivity due to electronic activation by the -CF₃ group (Hammett σₘ = 0.43) Aryl bromide + Secondary amines → 55-78% yield
Conditions: Pd₂(dba)₃ (3 mol%), XPhos (6 mol%), NaOᵗBu (2 eq), dioxane, 100°C Iron-Catalyzed Alkylations:Air-stable Fe(III) precatalysts enable coupling with alkyl halides under bench-top conditions:
Complex 3 (Fe(III)(acac)₂(β-diketiminate)) (5 mol%) + n-BuMgCl (1.1 eq, -78°C to rt) + Alkyl bromide (1.5 eq) → 68-92% yield of C(sp³)-C(sp²) coupled products [10]
This method installs lipophilic side chains that enhance blood-brain barrier penetration for CNS-targeted analogs. The iron-based system outperforms palladium for tertiary alkyl couplings (e.g., 1-bromoadamantane → 85% yield), accessing 3D-rich chemical space.
Orthogonal Functionalization Sequence:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: